molecular formula C22H19N3O B6073605 2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

Cat. No.: B6073605
M. Wt: 341.4 g/mol
InChI Key: OSVIRSVXLXUPGO-UHFFFAOYSA-N
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Description

2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a heterocyclic compound that features a pyridine ring and a diazatetraphenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Cyclization: The diazatetraphenone structure is formed through a cyclization reaction, often involving a nucleophilic substitution mechanism.

    Final Assembly: The final compound is assembled by linking the pyridine ring to the diazatetraphenone structure under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Reactants are combined in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered electronic properties.

    Substitution: Formation of substituted derivatives with modified chemical structures.

Scientific Research Applications

2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE: shares similarities with other heterocyclic compounds such as:

Uniqueness

  • Structural Features : The unique combination of a pyridine ring and a diazatetraphenone structure sets it apart from other compounds.
  • Chemical Properties : Its specific reactivity and stability make it valuable for various applications.
  • Applications : The compound’s potential in medicinal chemistry and materials science highlights its uniqueness compared to similar compounds.

Properties

IUPAC Name

3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-13-7-8-15-16(24-13)9-10-18-21(15)20(14-4-3-11-23-12-14)22-17(25-18)5-2-6-19(22)26/h3-4,7-12,20,25H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVIRSVXLXUPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CN=CC=C5)C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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